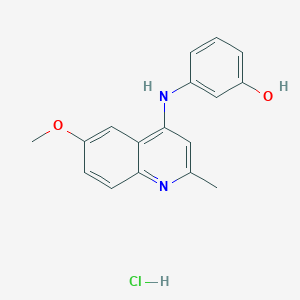
3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride
Übersicht
Beschreibung
3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride (CAS 1030018-99-5) is a quinoline derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including its antibacterial, antifungal, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
The molecular structure includes a quinoline moiety, which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 320.78 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinoline derivatives. In vitro evaluations have shown that compounds similar to this compound exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of quinoline derivatives, it was found that several compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds was compared to standard antibiotics like ciprofloxacin, which had a MIC of 2 µg/mL .
Antifungal Activity
The antifungal properties of this compound have also been investigated. Quinoline derivatives have shown promise against various fungal pathogens.
Research Findings
In a comparative study, compounds related to this compound exhibited antifungal activity with MIC values comparable to established antifungal agents .
Antioxidant Activity
Antioxidant activity is another area where this compound shows potential. The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals.
Experimental Results
In vitro assays demonstrated that quinoline derivatives possess significant antioxidant properties, with some compounds showing IC50 values lower than those of common antioxidants like ascorbic acid .
The mechanisms underlying the biological activities of this compound are linked to its ability to interact with specific biological targets:
- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
- Fungal Inhibition : Similar mechanisms are proposed for antifungal activity, potentially involving disruption of ergosterol biosynthesis.
- Antioxidant Mechanism : The methoxy groups likely contribute to electron donation, neutralizing free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
3-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2.ClH/c1-11-8-17(19-12-4-3-5-13(20)9-12)15-10-14(21-2)6-7-16(15)18-11;/h3-10,20H,1-2H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOMHXRIBMKQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















